molecular formula C30H29N5S B11981704 1-{[(2-methylphenyl)amino]methyl}-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

1-{[(2-methylphenyl)amino]methyl}-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11981704
M. Wt: 491.7 g/mol
InChI Key: YHFKEJMQMUTVGI-UHFFFAOYSA-N
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Description

N,4-diphenyl-1-(2-toluidinomethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-diphenyl-1-(2-toluidinomethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

N,4-diphenyl-1-(2-toluidinomethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

N,4-diphenyl-1-(2-toluidinomethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-diphenyl-1-(2-toluidinomethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-diphenyl-1-(2-toluidinomethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H29N5S

Molecular Weight

491.7 g/mol

IUPAC Name

2-[(2-methylanilino)methyl]-N,6-diphenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H29N5S/c1-21-12-8-9-18-25(21)31-20-26-33-35-28(29(36)32-23-15-6-3-7-16-23)27(22-13-4-2-5-14-22)24-17-10-11-19-34(26)30(24)35/h2-9,12-16,18,31H,10-11,17,19-20H2,1H3,(H,32,36)

InChI Key

YHFKEJMQMUTVGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=NN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=CC=C6

Origin of Product

United States

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